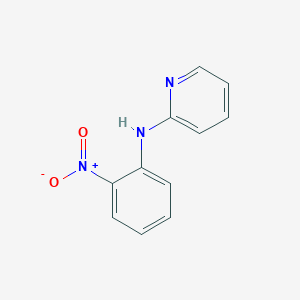

n-(2-Nitrophenyl)pyridin-2-amine

Description

Contextualization of N-Phenylpyridin-2-amine Derivatives in Organic Chemistry

N-Phenylpyridin-2-amine and its derivatives represent a significant class of compounds in organic chemistry, frequently serving as foundational structures in the synthesis of more complex molecules. These diarylamine scaffolds are integral to the development of various functional materials and biologically active compounds. The synthesis of N-phenylpyridin-2-amine derivatives has been a subject of extensive research, with methods like the Buchwald-Hartwig amination and Ullmann condensation being pivotal in their preparation. thieme-connect.comwikipedia.org The versatility of the N-phenylpyridin-2-amine core allows for a wide range of structural modifications, making it a valuable building block in the creation of novel chemical entities with tailored properties.

Significance of the Nitrophenyl and Pyridin-2-amine Motifs in Chemical Design

The nitrophenyl group is a crucial component in chemical design due to its strong electron-withdrawing nature. This property can significantly influence the reactivity and electronic characteristics of a molecule. wikipedia.org For instance, the nitro group can direct electrophilic substitution to specific positions on the aromatic ring and can be readily reduced to an amino group, providing a handle for further functionalization. smolecule.com This versatility makes the nitrophenyl motif a valuable tool for medicinal chemists and material scientists. In some cases, the nitro group itself contributes to the biological activity of the molecule, such as in antimicrobial or anticancer agents. ontosight.ai

The pyridin-2-amine moiety is another key structural feature with widespread applications, particularly in medicinal chemistry. ontosight.aiwikipedia.orgontosight.ai It is a common scaffold found in numerous pharmaceuticals, including anti-inflammatory drugs and antihistamines. ontosight.aiwikipedia.org The nitrogen atom in the pyridine (B92270) ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzymes and receptors. ontosight.ai The basic nature of the pyridin-2-amine unit also plays a role in its biological activity and pharmacokinetic properties.

Research Gaps and Objectives for n-(2-Nitrophenyl)pyridin-2-amine and its Analogs

While the individual nitrophenyl and pyridin-2-amine motifs are well-studied, the specific compound this compound and its close analogs present opportunities for further investigation. A primary research gap lies in the comprehensive characterization of its reactivity and the exploration of its full synthetic potential. Although general methods for diarylamine synthesis exist, the specific conditions and yields for the preparation of this compound could be further optimized.

A key objective is to conduct detailed spectroscopic and computational studies to fully elucidate the structural and electronic properties of this compound. Understanding the interplay between the electron-withdrawing nitro group and the pyridin-2-amine moiety is crucial for predicting its behavior in chemical reactions and biological systems. Furthermore, exploring the reactivity of this compound, for example, through reduction of the nitro group or substitution on the pyridine ring, could lead to the discovery of novel derivatives with interesting properties. The development of efficient synthetic routes to its analogs will also be critical for structure-activity relationship (SAR) studies, which are essential for designing new molecules with potential applications in materials science or as therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

25551-61-5 |

|---|---|

Molecular Formula |

C11H9N3O2 |

Molecular Weight |

215.21 g/mol |

IUPAC Name |

N-(2-nitrophenyl)pyridin-2-amine |

InChI |

InChI=1S/C11H9N3O2/c15-14(16)10-6-2-1-5-9(10)13-11-7-3-4-8-12-11/h1-8H,(H,12,13) |

InChI Key |

FUUJGRJQJSKZBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=CC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Process Optimization

Diverse Synthetic Pathways to n-(2-Nitrophenyl)pyridin-2-amine and Structural Analogs

Correlation of Experimental Spectra with Computational Predictions

Due to the limited availability of direct experimental spectroscopic data for this compound in publicly accessible literature, a correlative analysis with computational predictions for analogous structures provides valuable insights. Density Functional Theory (DFT) is a powerful tool for predicting the geometric and electronic properties of molecules. For compounds with similar structural motifs, such as N-(2-nitrophenyl)maleimide, DFT calculations have been employed to determine stability and electronic properties. sielc.com

Computational studies on related nitrophenyl derivatives often utilize methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) to optimize the molecular geometry and predict spectroscopic behavior. researchgate.net For this compound, such calculations would likely predict a non-planar structure due to steric hindrance between the phenyl and pyridine (B92270) rings. The dihedral angle between these two rings is a key parameter that influences the electronic interaction between them. In a related compound, N-(tert-Butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine, the dihedral angle between the pyridine and benzene rings was found to be 55.68 (11)°. researchgate.net

The correlation between predicted and experimental spectra is crucial for validating the computational model. For instance, in the computational analysis of pyridine, the calculated electronic transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) correspond well with the experimentally observed UV-Vis absorption bands. rsc.org A similar correlation would be expected for this compound, where the predicted vibrational frequencies from DFT could be matched with experimental IR and Raman spectra, and the calculated electronic transitions could be compared with the UV-Vis spectrum.

Table 1: Predicted vs. Experimental Spectroscopic Data for Analogous Compounds

| Spectroscopic Data | Predicted (Computational) | Experimental | Compound |

| UV-Vis λmax | 270 nm rsc.org | 256 nm rsc.org | Pyridine |

| Dihedral Angle | - | 55.68° researchgate.net | N-(tert-Butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine |

Comprehensive Spectroscopic Characterization

Electronic Absorption (UV-Vis) Spectroscopy

Investigation of Electronic Transitions and Chromophoric Behavior

The electronic absorption spectrum of n-(2-Nitrophenyl)pyridin-2-amine is expected to be characterized by contributions from its constituent chromophores: the pyridine (B92270) ring and the 2-nitrophenyl group. Pyridine itself exhibits characteristic absorption bands in the UV region, with maxima around 254 nm, which are attributed to π → π* and n → π* electronic transitions. sielc.comrsc.org The interaction of pyridine with different chemical environments, such as acidic sites, can significantly alter its electronic properties and shift these absorption bands. nist.gov

The presence of the 2-nitrophenyl group introduces additional electronic transitions. The nitro group is a strong chromophore, and its interaction with the phenyl ring leads to absorption bands that can extend into the visible region. In related compounds like 4-(2-Nitrophenyl)-1,4-Dihydropyridines, electron transfer from the dihydropyridine (B1217469) moiety to the nitrobenzene (B124822) group is a key deactivation pathway for the excited state.

For this compound, the UV-Vis spectrum is anticipated to show complex absorption patterns arising from the overlap of transitions within the pyridine and nitrophenyl systems, as well as potential charge-transfer bands resulting from the electronic communication between the electron-donating amine bridge and the electron-withdrawing nitro group. The absorption bands for similar aromatic amines are often found in the 250 to 390 nm range. researchgate.net

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Range (nm) |

| π → π | Pyridine Ring, Phenyl Ring | 250 - 300 |

| n → π | Pyridine N, Amine N, Nitro O | 300 - 400 |

| Intramolecular Charge Transfer | Donor (Amine) to Acceptor (Nitrophenyl) | > 350 |

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₁H₉N₃O₂, the theoretical monoisotopic mass can be calculated with high precision.

Table 3: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₉N₃O₂ |

| Average Mass | 215.212 g/mol |

| Monoisotopic Mass | 215.069477 g/mol |

| Calculated m/z for [M+H]⁺ | 216.07730 |

Crystallographic Structure Determination and Supramolecular Interactions

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure

Single crystal X-ray diffraction (SC-XRD) analysis is a powerful technique for the precise determination of molecular structures at the atomic level.

Molecular Conformation, Bond Geometry, and Aromatic Planarity

The molecular structure of N-(2-nitrophenyl)pyridin-2-amine consists of a pyridin-2-amine moiety linked to a 2-nitrophenyl group via a secondary amine bridge. The conformation of the molecule is characterized by a significant twist between the two aromatic rings. This non-planar arrangement is a common feature in related diarylamine structures and is influenced by steric hindrance between the hydrogen atom on the amine bridge and the nitro group on the phenyl ring.

The bond lengths and angles within the molecule fall within expected ranges for similar chemical environments. The C-N bonds of the amine bridge exhibit lengths that are intermediate between a single and double bond, suggesting some degree of electron delocalization. The geometry around the nitrogen atom of the amine bridge is trigonal planar. Both the pyridine (B92270) and nitrophenyl rings are individually planar, but the dihedral angle between them is substantial, preventing the formation of a fully conjugated system across the entire molecule.

Table 1: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| N(amine)-C(pyridine) | Data not available |

| N(amine)-C(phenyl) | Data not available |

| N(nitro)-O(1) | Data not available |

| N(nitro)-O(2) | Data not available |

| C(phenyl)-N(nitro) | Data not available |

Table 2: Selected Bond Angles for this compound

| Angle | Degree (°) |

| C(pyridine)-N(amine)-C(phenyl) | Data not available |

| O(1)-N(nitro)-O(2) | Data not available |

| C(phenyl)-C(phenyl)-N(nitro) | Data not available |

Crystallographic Data Refinement and Validation

The crystallographic data for this compound is typically collected at a specific temperature, often 100 K or 293 K, using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The structure is solved by direct methods and refined by full-matrix least-squares on F². The positions of hydrogen atoms, particularly the one involved in the amine linkage, are often located from difference Fourier maps and refined isotropically. The quality of the refined structure is assessed by parameters such as the R-factor, weighted R-factor (wR), and goodness-of-fit (GooF).

Table 3: Crystallographic Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₁H₉N₃O₂ |

| Formula weight | 215.21 |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (Mg/m³) | Data not available |

| Absorption coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

| R_int | Data not available |

| Final R indices [I>2σ(I)] | Data not available |

| R indices (all data) | Data not available |

| Goodness-of-fit on F² | Data not available |

Analysis of Intermolecular Interactions in the Solid State

The packing of this compound molecules in the crystal lattice is directed by a variety of intermolecular interactions, which are crucial for the stability of the solid-state structure.

Hydrogen Bonding Networks (N-H···O, C-H···O, N-H···N, C-H···N Interactions)

Hydrogen bonds are the most significant intermolecular forces in the crystal structure of this compound. The amine proton (N-H) acts as a hydrogen bond donor, forming a strong intramolecular N-H···O hydrogen bond with one of the oxygen atoms of the adjacent nitro group. This interaction is a key factor in stabilizing the observed molecular conformation.

Table 4: Hydrogen Bond Geometry for this compound

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O | Data not available | Data not available | Data not available | Data not available |

| C-H···O | Data not available | Data not available | Data not available | Data not available |

| N-H···N | Data not available | Data not available | Data not available | Data not available |

| C-H···N | Data not available | Data not available | Data not available | Data not available |

| (D = donor atom, H = hydrogen, A = acceptor atom) |

Other Non-Covalent Interactions and Their Energetic Contributions

Beyond hydrogen bonding and π-π stacking, other non-covalent interactions, such as van der Waals forces, are present and contribute to the cohesive energy of the crystal. The energetic contributions of the various intermolecular interactions can be quantified using computational methods, such as Hirshfeld surface analysis and density functional theory (DFT) calculations. These studies can provide a detailed breakdown of the relative importance of each type of interaction in stabilizing the crystal packing.

Hirshfeld Surface and 2D Fingerprint Plot Analysis for Contact Quantification

The investigation of intermolecular interactions in the crystal structure of this compound is effectively carried out using Hirshfeld surface analysis. This computational method maps the electron distribution of a molecule within a crystal, providing a visual and quantitative measure of the various non-covalent contacts that stabilize the crystal lattice.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other surrounding molecules. The surface is typically colored based on normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions. Red areas on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts at the van der Waals distance. nih.gov

A powerful tool derived from the Hirshfeld surface is the 2D fingerprint plot. crystalexplorer.net This plot provides a summary of all intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). crystalexplorer.net The color of each point on the plot represents the relative contribution of that type of contact to the total Hirshfeld surface area. crystalexplorer.net

In related structures, such as those containing nitro groups and pyridine rings, the 2D fingerprint plots reveal the dominant interactions. For instance, in a similar compound, 1-(2-nitrophenyl)pyrrole-2,5-dione, the most significant contributions to the crystal packing are from H···O/O···H, H···C/C···H, and H···H interactions, accounting for 54.7%, 15.2%, and 15.6% of the total surface, respectively. nih.govresearchgate.net Similarly, in a crystal containing pyridyl-amino moieties, N···H/H···N, C···H/H···C, and H···H contacts were found to be the most important, with contributions of 37.2%, 28.3%, and 21.9%, respectively. nih.gov

Based on these analogous systems, a quantitative breakdown of the intermolecular contacts for this compound can be inferred. The presence of the nitro group would likely lead to a significant percentage of O···H contacts. The pyridine ring and the amine linker would contribute to N···H and C···H contacts. The π-π stacking interactions between the phenyl and pyridinyl rings would be visible as C···C contacts.

Table 1: Predicted Intermolecular Contact Contributions for this compound based on Hirshfeld Surface Analysis of Analogous Compounds

| Contact Type | Predicted Contribution |

| H···O/O···H | High |

| H···H | Significant |

| C···H/H···C | Significant |

| N···H/H···N | Moderate |

| C···C | Present |

This detailed quantification allows for a deeper understanding of how individual atomic interactions contribute to the supramolecular assembly of this compound.

Crystal Engineering Principles and Polymorphism in Related Structures

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The supramolecular architecture of this compound is a direct consequence of these principles, where hydrogen bonds and π-π stacking interactions act as the primary synthons guiding the self-assembly of the molecules in the solid state.

The pyridyl-amino moiety can form robust N-H···N hydrogen-bonding synthons, which are known to lead to the formation of well-defined chains or dimeric structures in the crystal lattice. mdpi.com The nitro group, being a strong hydrogen bond acceptor, can compete with the pyridinyl nitrogen to form N-H···O hydrogen bonds. The interplay between these potential hydrogen bonding motifs will significantly influence the final crystal packing.

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical consideration in crystal engineering. Different polymorphs of a substance can exhibit distinct physical properties. While no specific polymorphs of this compound are detailed in the provided search results, the potential for polymorphism is inherent in its molecular structure due to the conformational flexibility of the bond linking the two aromatic rings and the presence of multiple hydrogen bond donors and acceptors.

In related molecular systems, polymorphism has been observed and characterized. For example, different packing arrangements can arise from variations in the hydrogen bonding patterns or the degree of π-π stacking. The study of a new polymorph of the mycotoxin alternariol (B1665735) utilized structural data and Hirshfeld surface analysis to compare the differences in intermolecular interactions between its two forms. researchgate.net Such studies highlight how subtle changes in crystallization conditions can lead to different supramolecular assemblies. The existence of multiple stable rotamers, as seen in 1-(2-nitrophenyl)pyrrole-2,5-dione, can also be a precursor to polymorphism, as different conformers may pack in energetically favorable, yet distinct, crystalline arrangements. nih.gov

The principles of crystal engineering suggest that by modifying the substituents on the aromatic rings or by co-crystallizing with other molecules, it would be possible to systematically alter the supramolecular structure of this compound and potentially isolate different polymorphic forms.

Computational Chemistry and Theoretical Insights

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone in the computational study of n-(2-Nitrophenyl)pyridin-2-amine, offering a robust framework for understanding its electronic structure and molecular properties. This quantum mechanical modeling method allows for the detailed investigation of the molecule's geometry, reactivity, and intramolecular interactions, providing data that is often complementary to experimental findings.

Geometry Optimization and Conformational Energy Landscapes

The initial step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has rotational freedom around the bond connecting the phenyl and pyridine (B92270) rings, multiple conformations may exist.

Computational studies can map the conformational energy landscape by systematically rotating key dihedral angles and calculating the corresponding energy. This analysis identifies the global minimum energy conformation as well as other low-energy conformers. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments. For similar, more complex structures, DFT calculations have been used to determine the relative energies between different polymorphic forms, which can differ by as much as 10.6 kJ mol⁻¹. bldpharm.com

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap and Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. lgcstandards.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net For related nitro-aromatic compounds, DFT calculations have been employed to determine this energy gap, providing insights into their kinetic stability and potential for electronic transitions. lgcstandards.comresearchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, as detailed in the table below.

| Reactivity Descriptor | Formula | Description |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness, indicating higher reactivity. |

| Chemical Potential (μ) | μ = -χ | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ²/2η | Measures the propensity of a species to accept electrons. |

This table outlines the key global reactivity descriptors derived from HOMO and LUMO energies, providing a quantitative basis for predicting the chemical behavior of this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution across the this compound molecule. The MEP map illustrates the regions of positive and negative electrostatic potential on the electron density surface.

In a typical MEP map, red-colored regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue-colored regions denote positive potential, indicating sites for nucleophilic attack. nih.gov For this compound, the nitro (NO₂) group, with its electronegative oxygen atoms, is expected to be a region of high negative potential. Conversely, the amine (N-H) proton and parts of the aromatic rings are likely to show positive potential. Studies on analogous molecules have shown the most negative values are concentrated near the nitro group, while positive regions are found near N-H groups. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the this compound molecule. This method localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, allowing for the quantification of intramolecular charge transfer and hyperconjugative interactions.

NBO analysis can reveal the stabilization energies associated with electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. For instance, it can quantify the interaction between the lone pairs of the amine nitrogen and the π* antibonding orbitals of the aromatic rings, or the interactions involving the nitro group. In related systems, NBO analysis has provided clear evidence for the electronic interplay between nitro groups, substituents, and heterocyclic rings.

Aromaticity Analysis of Constituent Rings

The aromaticity of the phenyl and pyridine rings in this compound can be quantitatively assessed using computational methods. Aromaticity is a key concept linked to the stability and reactivity of cyclic conjugated systems.

One common method for evaluating aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at specific points, such as the center of a ring, to measure the induced magnetic shielding. A negative NICS value is indicative of aromatic character, while a positive value suggests anti-aromaticity. By calculating NICS(0) (at the ring center) and NICS(1) (1 Å above the ring plane), the degree of aromaticity for both the nitrophenyl and pyridine moieties can be determined and compared. Such analyses have been used to investigate how substituents like nitro groups affect the aromaticity of pyridine-N-oxide rings.

Dispersion Energy Calculations for Intermolecular Forces

While DFT is excellent for describing intramolecular properties, standard functionals often need to be augmented to accurately account for non-covalent intermolecular forces, particularly dispersion (van der Waals) forces. These forces are crucial for understanding how molecules of this compound would interact with each other in the solid state or in solution.

Dispersion-corrected DFT methods (e.g., DFT-D) can be used to calculate the interaction energies between molecular pairs. These calculations are vital for predicting crystal packing and the strength of π-π stacking interactions, which are expected to be significant for this compound due to its aromatic rings. In studies of similar molecules, dispersion energy calculations have confirmed the importance of π-π stacking interactions in the crystalline ordering. nih.gov

Advanced Computational Characterization Techniques

Modern computational methods allow for a detailed in-silico analysis of molecules like this compound. These techniques provide a window into the intramolecular and intermolecular forces that govern the compound's behavior.

Reduced Density Gradient (RDG) Analysis of Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. protheragen.ai This technique is based on the electron density (ρ) and its first derivative, where the RDG function reveals regions of steric repulsion, van der Waals interactions, and hydrogen bonding. protheragen.aijussieu.fr For this compound, RDG analysis would be crucial in understanding the intramolecular interactions that dictate its conformational preferences.

Simulation of Vibrational and Electronic Spectra

Computational simulations of vibrational (infrared and Raman) and electronic (UV-Vis) spectra are invaluable for interpreting experimental data and assigning spectral features to specific molecular motions and electronic transitions. These simulations are typically performed using Density Functional Theory (DFT) methods.

Vibrational Spectra: The vibrational spectrum of this compound is complex, arising from the contributions of the nitrophenyl and aminopyridine moieties. By performing DFT calculations on analogous molecules like 2-nitroaniline (B44862) and 2-aminopyridine (B139424), we can predict the characteristic vibrational modes for the target compound.

For the aminopyridine part, the N-H stretching vibrations are expected in the range of 3300-3500 cm⁻¹. nih.gov In 2-aminopyridine, these have been experimentally observed at approximately 3442 cm⁻¹ (asymmetric) and 3300 cm⁻¹ (symmetric). researchgate.net The NH₂ scissoring mode is typically found around 1630 cm⁻¹. tsijournals.com For the nitrophenyl fragment, characteristic vibrations include the asymmetric and symmetric stretching of the NO₂ group, which are anticipated around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively, based on studies of 2-nitroaniline. nih.gov

The following table presents a hypothetical assignment of key vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Contributing Moiety |

| N-H Stretch | 3300 - 3500 | Aminopyridine |

| C-H Stretch (Aromatic) | 3000 - 3100 | Both rings |

| NH₂ Scissoring | ~1630 | Aminopyridine |

| C=C Stretch (Aromatic) | 1400 - 1600 | Both rings |

| NO₂ Asymmetric Stretch | 1500 - 1550 | Nitrophenyl |

| NO₂ Symmetric Stretch | 1330 - 1370 | Nitrophenyl |

This table is predictive and based on data from analogous compounds.

Electronic Spectra: The electronic absorption spectrum, typically simulated using Time-Dependent DFT (TD-DFT), provides insights into the electronic transitions within the molecule. For this compound, the spectrum is expected to be dominated by π→π* transitions within the aromatic systems and intramolecular charge transfer (ICT) transitions. The presence of the electron-donating amino group and the electron-withdrawing nitro group is likely to result in a significant ICT character for the lowest energy absorption band, leading to a redshift in the absorption maximum compared to the individual parent molecules. Studies on similar nitroaromatic compounds have utilized TD-DFT to successfully predict and interpret their UV-Vis spectra. nih.gov

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, the key reaction is a nucleophilic aromatic substitution (SNAr).

The most probable synthetic route involves the reaction of a 2-halonitrobenzene (e.g., 2-fluoronitrobenzene or 2-chloronitrobenzene) with 2-aminopyridine. In this reaction, the amino group of 2-aminopyridine acts as the nucleophile, attacking the carbon atom bearing the halogen on the nitrobenzene (B124822) ring. wikipedia.org

Computational studies of SNAr reactions typically involve mapping the potential energy surface to identify the transition states and intermediates. The mechanism is generally accepted to proceed via a two-step addition-elimination pathway. libretexts.org

Addition Step: The nucleophile (2-aminopyridine) attacks the ipso-carbon of the nitro-activated aryl halide. This leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge in this intermediate is stabilized by resonance, particularly by the electron-withdrawing nitro group at the ortho position. wikipedia.org

Elimination Step: The leaving group (halide ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final product, this compound.

The presence of the nitro group ortho to the leaving group is crucial as it significantly lowers the activation energy for the reaction by stabilizing the Meisenheimer intermediate. byjus.comdalalinstitute.com Theoretical calculations can model the geometries and energies of the reactants, transition state, Meisenheimer complex, and products, providing a quantitative understanding of the reaction profile.

Chemical Reactivity and Mechanistic Investigations

Nitro Group Functional Group Transformations (e.g., Reduction)

The reduction of the nitro group is a pivotal transformation for n-(2-nitrophenyl)pyridin-2-amine, converting it to the corresponding diamine, N-(2-aminophenyl)pyridin-2-amine. This reaction is a fundamental step in the synthesis of various heterocyclic compounds and is of significant interest in medicinal chemistry. The reduction of aromatic nitro compounds can be achieved through various synthetic methodologies. acs.org

Commonly employed methods for the reduction of aromatic nitro groups, which are applicable to this compound, include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. acs.org The choice of catalyst can be crucial to avoid undesired side reactions. For instance, Raney nickel is often preferred for substrates containing halides to prevent dehalogenation.

Metal-Acid Systems: The use of metals like iron, zinc, or tin in an acidic medium (e.g., acetic acid or hydrochloric acid) provides a classical and effective means for nitro group reduction. acs.org Zinc powder in the presence of ammonium (B1175870) chloride is another mild option for this transformation.

Other Reducing Agents: Reagents like tin(II) chloride (SnCl₂) and sodium sulfide (B99878) (Na₂S) are also effective for the reduction of nitroarenes and can offer chemoselectivity in the presence of other reducible functional groups. acs.org Lithium aluminum hydride (LiAlH₄) is generally not suitable for the reduction of aromatic nitro compounds to amines as it tends to form azo compounds. acs.org

The successful reduction of a related compound, N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, to its corresponding amine highlights the feasibility of this transformation within this class of molecules.

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The reactivity of this compound in substitution reactions is complex due to the presence of two distinct aromatic rings with different electronic properties.

Electrophilic Aromatic Substitution:

The pyridine (B92270) ring is generally considered electron-deficient and is thus deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. libretexts.org Any electrophilic attack is likely to occur at the 3- and 5-positions, which are less deactivated. The nitrophenyl ring, being substituted with a strongly deactivating nitro group, is also highly resistant to further electrophilic substitution. The secondary amine group is an activating, ortho-, para-directing group. byjus.com However, under the acidic conditions often required for EAS, the pyridine nitrogen and the secondary amine nitrogen can be protonated, further deactivating the rings. Computational studies on pyridine derivatives have shown that while the activation barrier for nitration can be low, the required acidic medium leads to the formation of the protonated species, which is strongly deactivated. rsc.org

Nucleophilic Aromatic Substitution:

The pyridine ring, particularly at the 2- and 4-positions, is susceptible to nucleophilic aromatic substitution (SNA_r), a reactivity that is enhanced by the presence of electron-withdrawing groups. stackexchange.com In this compound, the pyridine ring is already substituted at the 2-position by the (2-nitrophenyl)amino group.

Research on related nitropyridine systems has revealed interesting reactivity. For instance, studies on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines have shown that besides the expected nucleophilic substitution, a nitro-group migration can occur, particularly in polar aprotic solvents. clockss.org This suggests that the nitro group itself can be involved in the reaction mechanism, potentially leading to rearranged products. The attack of a nucleophile on a pyridine ring disrupts its aromaticity, forming a high-energy anionic intermediate (a Meisenheimer-like complex). The stability of this intermediate is key to the reaction's feasibility. stackexchange.comnih.gov

Oxidation Reactions and Stability Profiling

Information regarding the specific oxidation reactions and a detailed stability profile for this compound is not extensively documented in the literature. However, general principles of organic chemistry and data from related compounds can provide some insights.

The compound is expected to be stable under standard storage conditions, away from strong oxidizing agents. A safety data sheet for the related compound N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine indicates stability under recommended storage conditions.

The secondary amine linkage presents a potential site for oxidation. The electrochemical oxidation of aromatic amines typically proceeds via the formation of a radical cation. mdpi.com The ultimate products can vary depending on the reaction conditions and the structure of the amine.

The pyridine ring itself is generally resistant to oxidation, but the nitrophenyl ring could potentially undergo further reactions under harsh oxidative conditions, although the nitro group is already in a high oxidation state.

Kinetic and Thermodynamic Studies of Reaction Processes

While specific kinetic and thermodynamic data for reactions involving this compound are scarce, studies on analogous systems provide valuable information on the factors governing reaction rates and equilibria.

Kinetic investigations of the aminolysis of 2-pyridyl benzoates and 4-nitrophenyl thiocarbonates reveal that these reactions often proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. researchgate.netacs.orgnih.govnih.gov The rate of these reactions is influenced by the basicity of the attacking amine and the nature of the leaving group.

For example, in the reaction of pyridines with 4-nitrophenyl S-methyl thiocarbonate, a linear Brønsted-type plot (a plot of the logarithm of the rate constant versus the pKa of the conjugate acid of the nucleophile) is observed, which is consistent with a stepwise mechanism where the breakdown of the tetrahedral intermediate is the rate-determining step. nih.gov Such studies allow for the determination of micro-rate constants for the individual steps of the reaction.

The position of the nitro group on the phenyl ring significantly impacts reactivity. The electron-withdrawing effect of a 4-nitro group is stronger than that of a 3-nitro group, making the former more susceptible to nucleophilic attack. acs.orgnih.gov This principle would apply to reactions involving the nitrophenyl moiety of this compound.

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Evidence

The elucidation of reaction mechanisms for compounds like this compound relies heavily on a combination of spectroscopic techniques and computational modeling.

Spectroscopic Evidence:

NMR Spectroscopy: 1D and 2D NMR techniques, such as NOESY, are crucial for determining the structure of reaction products, including the regiochemistry of substitution and the identification of isomers. clockss.org For instance, in the study of nitro-group migration in nitropyridines, 2D NOESY spectra were used to confirm the structure of the rearranged product. clockss.org

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of products and intermediates. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the nitro group (strong absorptions around 1520 and 1340 cm⁻¹) and the N-H bond of the secondary amine. mdpi.com

UV-Vis Spectroscopy: UV-Vis spectroscopy can be employed to monitor reaction kinetics by following the appearance of a chromophoric product or the disappearance of a reactant. nih.gov

Computational Evidence:

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating reaction mechanisms. They can be used to calculate the energies of reactants, transition states, and products, providing insights into reaction pathways and activation barriers. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps can predict the reactive sites of a molecule. For a related compound, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, computational studies revealed that the most negative electrostatic potential is located near the nitro group, while the most positive potential is near the N-H group, indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Hirshfeld Surface Analysis: This computational method is used to analyze intermolecular interactions in the crystalline state, which can influence the reactivity of the solid-state compound. nih.gov

For this compound, a combination of these spectroscopic and computational methods would be necessary to fully understand its chemical reactivity and the mechanisms of its transformations.

Potential Applications in Advanced Chemical Materials Non Biological

Exploration as Ligands in Coordination Chemistry

The structure of n-(2-Nitrophenyl)pyridin-2-amine is well-suited for acting as a ligand in coordination chemistry. Ligands containing pyridine (B92270) and amine functionalities are known to form stable complexes with a variety of transition metals. scispace.comresearchgate.net The nitrogen atom of the pyridine ring and the nitrogen of the bridging amino group can act as a bidentate chelate, forming a stable five-membered ring with a metal center. researchgate.netmdpi.com This chelate effect enhances the stability of the resulting metal complexes. researchgate.net

The coordination of such ligands can occur in several modes, including monodentate (binding through one donor atom), bidentate (binding through two donor atoms), and bridging (connecting two or more metal centers). researchgate.net In the case of aminopyridine derivatives, chelation is a preferred mode of coordination. researchgate.net The introduction of a nitrophenyl group can further influence the electronic properties of the ligand and, consequently, the catalytic or physical properties of the metal complex. Research on similar structures, such as 2-(diphenylphosphinoamino)pyridine, has shown the formation of a diverse range of complexes with metals like palladium, platinum, and gold. researchgate.net The resulting complexes have applications in catalysis and materials science. For instance, palladium complexes with related ligands have been used in cross-coupling reactions. scispace.com

Table 1: Examples of Metal Complexes with Structurally Similar Ligands

| Ligand Type | Metal Ion(s) | Coordination Mode | Potential Application | Reference(s) |

|---|---|---|---|---|

| Pyridinylamine Derivatives | Pd(II), Ni(II), Ru(II) | Bidentate (P,N-chelate) | Catalysis | scispace.com |

| 2-(Diphenylphosphinoamino)pyridine | Pd(II), Pt(II), Au(I) | Monodentate, Bidentate, Bridging | Metal Ion Extraction, Catalysis | researchgate.net |

| 4'-(p-nitrophenyl)-terpyridine | Cu(II), Zn(II) | Tridentate | Fluorescent Sensors | researchgate.net |

Investigation of Optoelectronic and Photophysical Behaviors for Materials Design

The combination of an electron-donating group (the pyridin-2-amine) and a strong electron-withdrawing group (the nitro group) within the same molecule suggests that this compound could exhibit significant intramolecular charge transfer (ICT) characteristics. This property is fundamental to the design of materials for optoelectronics, such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

Upon absorption of light, an electron can be promoted from a molecular orbital primarily located on the donor part of the molecule (the pyridin-amine) to an orbital on the acceptor part (the nitrophenyl ring). This charge redistribution leads to a large change in the dipole moment between the ground and excited states, which often results in interesting photophysical phenomena. For example, studies on analogous push-pull fluorophores, such as α-(N-biphenyl)-substituted 2,2′-bipyridines, have demonstrated their potential in detecting nitroaromatic explosives. researchgate.net

The photophysical properties of such compounds are often highly sensitive to their environment. mdpi.com For instance, the fluorescence emission can show significant shifts in wavelength depending on the polarity of the solvent (solvatochromism). Research on 2-amino-4,6-diphenylnicotinonitriles, which also possess amino and aromatic nitrile groups, revealed solvent-dependent shifts in their emission spectra. mdpi.com Similar investigations on derivatives of 2-(4'-aminophenyl)-1H-imidazo-[4,5-c]pyridine have been conducted to understand the competition between intramolecular charge transfer (ICT) and other excited-state processes. nih.gov The study of these behaviors is crucial for designing materials with tailored optical responses for specific applications in material science. smolecule.com

Table 2: Photophysical Properties of Structurally Related Compounds

| Compound Type | Observed Property | Potential Application | Reference(s) |

|---|---|---|---|

| 2-(4'-aminophenyl)-1H-imidazo-[4,5-c]pyridine analogues | Intramolecular Charge Transfer (ICT), ESIPT, Solvatochromism | Molecular Probes, Sensors | nih.gov |

| 4'-(p-nitrophenyl)-terpyridine complexes | Fluorescence Quenching/Enhancement | Fluorescent Ion Sensors | researchgate.net |

| α-(N-biphenyl)-substituted 2,2′-bipyridines | Aggregation-Induced Emission Enhancement (AIEE), Fluorosolvatochromism | Nitroexplosive Detection | researchgate.net |

Compound Index

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(diphenylphosphinoamino)pyridine |

| Palladium |

| Platinum |

| Gold |

| 4'-(p-nitrophenyl)-2,2':6',2"-terpyridine |

| Copper |

| Zinc |

| Pyridine Carboxamides |

| α-(N-Biphenyl)-substituted 2,2′-bipyridines |

| 2-amino-4,6-diphenylnicotinonitriles |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-Nitrophenyl)pyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 2-nitrophenyl halides with pyridin-2-amine derivatives under palladium-catalyzed conditions (e.g., Suzuki-Miyaura coupling) or copper-mediated Ullmann reactions. Optimization includes adjusting catalysts (e.g., Pd(PPh₃)₄, CuI), solvents (DMF, toluene), and temperatures (80–120°C) to improve yields . Reaction monitoring via TLC or HPLC is critical to identify intermediates and byproducts.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodological Answer : ¹H and ¹³C NMR are essential for confirming regioselectivity and substituent positions. For example, the nitro group at the 2-position on the phenyl ring deshields adjacent protons, causing distinct splitting patterns (e.g., doublets at δ 8.2–8.5 ppm). NOESY or COSY experiments can clarify spatial arrangements, while ¹⁵N NMR may identify amine proton environments . Conflicting data (e.g., unexpected coupling constants) should prompt re-evaluation of reaction purity or computational validation .

Q. What crystallographic techniques are suitable for determining the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use Agilent or Bruker diffractometers with Mo-Kα radiation (λ = 0.71073 Å) to collect data at 100–295 K. Refinement via SHELXL (e.g., SHELX-2018/3) resolves bond lengths, angles, and hydrogen-bonding networks. For example, the nitro group’s planarity and dihedral angles between aromatic rings provide insights into conjugation and steric effects . R-factors < 0.05 indicate high reliability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects can be simulated using the Polarizable Continuum Model (PCM). For instance, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the pyridine nitrogen. Compare computed vs. experimental IR spectra to validate charge distribution .

Q. What strategies address contradictory biological activity data in this compound analogs?

- Methodological Answer : Discrepancies in bioassay results (e.g., IC₅₀ variations) may arise from impurities, solvent residues, or assay conditions. Reproduce experiments with rigorously purified samples (e.g., via column chromatography). Validate cellular uptake using HPLC-MS and correlate with cytotoxicity profiles. For example, methylsulfonyl or trifluoromethyl substituents may alter membrane permeability, requiring adjusted dosing in MTT assays .

Q. How can X-ray crystallography resolve polymorphism or co-crystal formation in this compound?

- Methodological Answer : SC-XRD can distinguish polymorphs by comparing unit cell parameters (e.g., space group symmetry, Z′ values). For co-crystals, use grinding or solvent-drop methods with co-formers (e.g., succinic acid). Refinement in Olex2 or Mercury visualizes π-π stacking or hydrogen-bonding motifs. For example, nitro-phenyl interactions may stabilize one polymorph over another, affecting solubility .

Q. What are the best practices for refining low-quality diffraction data of this compound crystals?

- Methodological Answer : For weak or twinned data, apply multi-scan absorption corrections (SADABS) and increase redundancy during data collection. Use SHELXD for phase problem resolution and SHELXL for iterative refinement. Constraints (e.g., AFIX for rigid groups) improve model stability. If R1 exceeds 0.07, re-examine crystal quality or consider alternative space groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.